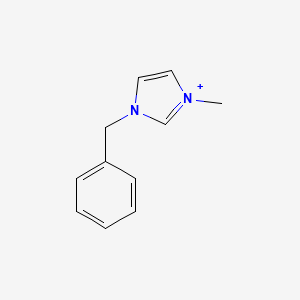
1-Benzyl-3-methylimidazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methylimidazolium, also known as this compound, is a useful research compound. Its molecular formula is C11H13N2+ and its molecular weight is 173.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Separation Processes
1-Benzyl-3-methylimidazolium salts have shown promising results in the separation of binary mixtures. For instance, studies have indicated that this compound dicyanamide demonstrates substantial selectivity for separating alkanes from alkenes. In particular, it has been evaluated for its capacity to separate hexane from hex-1-ene and cyclohexane from cyclohexene, achieving notable efficiency in these processes .
Table 1: Separation Efficiency of this compound Salts
| Ionic Liquid Form | Mixture | Selectivity |
|---|---|---|
| [BzMIM][DCA] | Hexane/Hex-1-ene | High |
| [BzMIM][DCA] | Cyclohexane/Cyclohexene | Moderate |
| [BzMIM][NTf2] | Ethylbenzene/Styrene | Promising |
Catalysis
In the realm of catalysis, this compound hydrogen sulfate has been utilized as a catalyst for the synthesis of α-aminophosphonates. This one-pot reaction involving aldehydes, amines, and triethyl phosphite showcases the compound's efficiency in facilitating organic transformations . The ionic liquid not only enhances reaction rates but also simplifies product purification.
Case Study: Synthesis of α-Aminophosphonates
In a study conducted by researchers at a leading university, the use of this compound hydrogen sulfate resulted in higher yields (up to 95%) compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency with minimal environmental impact.
Electrochemical Applications
Ionic liquids like this compound bis(trifluoromethylsulfonyl)imide have been investigated for their potential use in electrochemical applications, including supercapacitors and batteries. Their low volatility and high thermal stability make them suitable candidates for enhancing the performance of energy storage devices .
Table 2: Electrochemical Properties of this compound Salts
| Ionic Liquid Form | Conductivity (mS/cm) | Density (g/cm³) | Viscosity (cP) |
|---|---|---|---|
| [BzMIM][NTf2] | 0.62 | 1.49 | 350 |
| [BzMIM][Cl] | Not specified | Not specified | Not specified |
CO2 Solubility
Another significant application of this compound is in enhancing the solubility of carbon dioxide in aqueous systems. This property is particularly relevant for carbon capture technologies aimed at reducing greenhouse gas emissions. The ionic liquid's ability to dissolve CO2 efficiently makes it a valuable component in developing sustainable chemical processes .
Propiedades
Número CAS |
52461-82-2 |
|---|---|
Fórmula molecular |
C11H13N2+ |
Peso molecular |
173.23 g/mol |
Nombre IUPAC |
1-benzyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C11H13N2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |
Clave InChI |
COSSPXYCRNRXRX-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2 |
SMILES canónico |
C[N+]1=CN(C=C1)CC2=CC=CC=C2 |
Sinónimos |
1-benzyl-3-methylimidazolium 1-benzyl-3-methylimidazolium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















